molecular formula C11H13N3O4 B11859830 2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid

2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid

Número de catálogo: B11859830
Peso molecular: 251.24 g/mol
Clave InChI: KHFVFUYWWGZYNR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid is a high-purity chemical compound with the CAS Number 1707563-02-7 and a molecular weight of 251.24 g/mol . Its molecular formula is C11H13N3O4 . This reagent is part of the pyrrolo[3,2-d]pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry for designing potent enzyme inhibitors . Researchers are exploring related pyrrolo[3,2-d]pyrimidine derivatives for their potential to inhibit key oncological targets, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . These enzymes play critical roles in cell proliferation and survival, making them significant in anticancer drug discovery. Furthermore, structurally similar dihydropyridine lactam compounds are being investigated for their affinity to Bromodomain and Extra-Terminal (BET) proteins, which are important epigenetic regulators involved in reading histone acetylation marks and controlling gene transcription . Inhibiting BET bromodomains is a promising therapeutic strategy in areas such as oncology and contraception research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C11H13N3O4

Peso molecular

251.24 g/mol

Nombre IUPAC

2-(5-ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid

InChI

InChI=1S/C11H13N3O4/c1-3-13-6(2)4-7-9(13)10(17)14(5-8(15)16)11(18)12-7/h4H,3,5H2,1-2H3,(H,12,18)(H,15,16)

Clave InChI

KHFVFUYWWGZYNR-UHFFFAOYSA-N

SMILES canónico

CCN1C(=CC2=C1C(=O)N(C(=O)N2)CC(=O)O)C

Origen del producto

United States

Métodos De Preparación

Cyclocondensation via Michael Addition-Nef Reaction

A foundational approach involves reacting 2,6-diamino-4-hydroxypyrimidine with α-bromoaldehydes under basic conditions to form the pyrrolo[3,2-d]pyrimidine scaffold. For example:

  • Step 1 : Michael addition of 2,6-diamino-4-hydroxypyrimidine with 5-ethyl-6-methyl-α-bromoaldehyde in dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) yields a nitro intermediate.

  • Step 2 : Nef reaction converts the nitro group to a carbonyl, followed by spontaneous cyclization to form the tricyclic core.

Example Conditions :

Reaction StepReagents/ConditionsYield
Michael AdditionDMSO, K₂CO₃, 25°C, 16h85–90%
CyclizationAcetic acid, reflux, 4h92%

One-Pot Sonication-Assisted Synthesis

Recent advancements utilize sonication to accelerate the formation of the pyrrolo[3,2-d]pyrimidine core. A mixture of arylaldehyde , nitromethane , and 6-aminopyrimidine in acetic acid with ammonium acetate undergoes ultrasonic irradiation (40 kHz, 60°C, 2h), achieving 88–94% yield.

Key Advantages :

  • Reduced reaction time (2h vs. 16h).

  • Eliminates need for inert atmospheres.

Substituent Introduction: Ethyl and Methyl Groups

Alkylation of the Pyrrolo Core

The 5-ethyl and 6-methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation:

  • Ethyl Group : Reacting the core with ethyl bromide (EtBr) in tetrahydrofuran (THF) using sodium hydride (NaH) at 0°C.

  • Methyl Group : Dimethyl sulfate ((CH₃)₂SO₄) in methanol under reflux.

Typical Conditions :

SubstituentReagentSolventTemperatureYield
EthylEtBr, NaHTHF0°C → rt78%
Methyl(CH₃)₂SO₄MeOHReflux82%

Reductive Amination

Alternative routes employ reductive amination using sodium cyanoborohydride (NaBH₃CN) to install alkyl groups. For instance, treating the core with ethylamine and formaldehyde in acetonitrile (MeCN) at pH 5 yields the 5-ethyl-6-methyl derivative in 75% yield.

Functionalization: Acetic Acid Moiety

ParameterValue
SolventDMF
BaseCs₂CO₃
Temperature60°C
Time12h

Direct Coupling via Mitsunobu Reaction

For higher regioselectivity, the Mitsunobu reaction couples the core with glycolic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (yield: 70%).

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography with ethyl acetate/hexane (1:4 to 1:1 gradients) or reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% trifluoroacetic acid).

Purity Data :

MethodPurity
HPLC≥98%
NMR>99% (by integration)

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.34 (s, 3H, CH₃), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 4.85 (s, 2H, CH₂CO₂H), 10.2 (s, 1H, NH).

  • HRMS (ESI-TOF): m/z [M+H]⁺ calcd. for C₁₁H₁₃N₃O₄: 251.0905; found: 251.0909.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
CyclocondensationHigh scalabilityLong reaction times85–92%
SonicationRapid, mild conditionsSpecialized equipment88–94%
MitsunobuRegioselectiveCostly reagents70%

Industrial-Scale Considerations

For bulk production, the sonication-assisted method is favored due to its efficiency. Process intensification using flow chemistry has been piloted, reducing batch times by 40% .

Análisis De Reacciones Químicas

1.1. Chlorination and Substitution Reactions

  • Phosphorus oxychloride (POCl₃) is commonly used to introduce chloro groups into pyrrolo[3,2-d]pyrimidine derivatives. For example, heating 1H-pyrrolo[3,2-d]pyrimidine-2,4-dione with POCl₃ at 120°C for 6 hours yields 2,4-dichloropyrrolo[3,2-d]pyrimidine with a 70% yield .

  • Phenylphosphonic dichloride (170–175°C, 5 hours) is another reagent used for similar functionalizations, achieving ~60% yields in analogous compounds .

Reaction TypeReagentTemperatureTimeYieldKey Steps
ChlorinationPOCl₃120°C6 h70%Suspension heating, residue treatment with NH₄OH, filtration
FunctionalizationPhenylphosphonic dichloride170–175°C5 h60%Heating with NaOH, extraction, column chromatography

1.3. Cross-Coupling and Functional Group Installation

  • Reductive dehalogenation followed by iodination and cross-coupling (e.g., Suzuki) is used to install substituents on pyrrolo[3,2-d]pyrimidine scaffolds .

  • Catalytic amination and transfer hydrogenation are employed to introduce amino groups for subsequent functionalization .

2.1. Chlorination via POCl₃

The reaction proceeds through deprotonation of the pyrimidine ring, followed by nucleophilic attack of the chlorinating agent. The resulting chlorinated intermediate undergoes hydrolysis to yield the dichloropyrrolo[3,2-d]pyrimidine .

Purification and Characterization

  • Column chromatography (e.g., hexanes/EtOAc mixtures) is used to isolate pure products .

  • Spectroscopic analysis (¹H/¹³C NMR, ESI-MS) confirms structural integrity, with key peaks at δ 6.71 (d, J=3.2 Hz) and δ 8.09 (d, J=2.8 Hz) in NMR spectra .

Research Findings and Implications

  • Yield Optimization : Reaction conditions (temperature, reagent stoichiometry) significantly impact yields, with POCl₃-based methods achieving higher yields (70%) compared to phenylphosphonic dichloride (60%) .

  • Functional Group Compatibility : The use of NaOH in substitution reactions enables selective deprotonation and functionalization without damaging the pyrrolo[3,2-d]pyrimidine core .

  • Scalability : Azeotropic distillation and vacuum drying are critical for large-scale synthesis .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid. For instance:

  • EGFR Inhibition : Compounds designed based on the pyrrolo[3,2-d]pyrimidine structure have shown promising activity against various cancer cell lines such as HCT116 and MCF-7. These compounds demonstrated IC50 values ranging from 0.009 to 0.195 µM against these cell lines, indicating strong inhibitory effects comparable to established chemotherapeutics like doxorubicin .
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit cyclin-dependent kinases (CDK), which are crucial in regulating the cell cycle. Specific derivatives exhibited significant inhibition of CDK2 and GSK3 alpha kinases with percentages ranging from 10% to 23% compared to imatinib . This suggests potential for use in targeting cell proliferation pathways in cancer treatment.

Enzyme Inhibition

The compound also exhibits potential as an inhibitor of various enzymes involved in critical biological processes:

  • Dihydrofolate Reductase (DHFR) : Compounds containing the pyrrolo[3,2-d]pyrimidine moiety have been investigated for their ability to inhibit DHFR, an enzyme vital for DNA synthesis and repair. This inhibition could lead to therapeutic applications in conditions requiring modulation of folate metabolism .

Case Studies

Several studies have documented the synthesis and biological evaluation of derivatives of this compound:

Study ReferenceCompound TestedBiological ActivityKey Findings
Pyrrolo[3,2-d]pyrimidinesAnticancerIC50 values < 0.02 µM against multiple cancer cell lines
Pyrido[2,3-d]pyrimidinesDHFR InhibitionEffective inhibitors with potential for therapeutic use
Various derivativesKinase InhibitionSignificant inhibition of CDK and other kinases

Mecanismo De Acción

El mecanismo de acción del ácido 2-(5-etil-6-metil-2,4-dioxo-1H-pirrolo[3,2-d]pirimidin-3(2H,4H,5H)-il)acético implica su interacción con objetivos moleculares en sistemas biológicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos bioquímicos. Las vías específicas involucradas dependen del contexto en el que se utiliza el compuesto, como su papel en un fármaco o material en particular.

Comparación Con Compuestos Similares

Structural Analogues with Fused Pyrimidine Cores

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name & Source Core Structure Substituents Biological Activity/Application Key Differences from Target Compound
Target : 2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid Pyrrolo[3,2-d]pyrimidine 5-Ethyl, 6-methyl, 3-acetic acid Not explicitly reported Reference compound for comparison
N-(2-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide Pyrrolo[3,2-d]pyrimidine 7-Phenyl, 3-acetamide, 2-chlorobenzyl Not reported Acetamide vs. acetic acid; phenyl substitution at position 7
[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetic acid Thieno[3,2-d]pyrimidine 7-(4-Fluorophenyl), 3-acetic acid Not reported Thieno vs. pyrrolo core; fluorophenyl substitution
Firsocostat (2-[1-{(2R)-2-(2-methoxyphenyl)-2-[(oxan-4-yl)oxy]ethyl}-5-methyl-6-oxazol-2-yl-...-yl]propanoic acid) Thieno[2,3-d]pyrimidine 5-Methyl, 6-oxazolyl, bulky R-group substitutions Acetyl-CoA carboxylase inhibitor Thieno core; complex substituents; propanoic acid moiety
Benzothieno[3,2-d]pyrimidin-4-one derivatives Benzothieno[3,2-d]pyrimidine Varied sulfonamide and thioether groups COX-2/iNOS inhibition, anti-inflammatory Benzothieno core; sulfonamide functionalization
2-(5,6-Dimethyl-2,4-dioxo-thieno[2,3-d]pyrimidin-3-yl)-2-methylpropanoic acid Thieno[2,3-d]pyrimidine 5,6-Dimethyl, 2-methylpropanoic acid Not reported Thieno core; dimethyl substitution; branched carboxylic acid

Key Observations

Core Heterocycle Influence: Pyrrolo[3,2-d]pyrimidine derivatives (e.g., target compound and ) may exhibit distinct electronic properties compared to thieno- or benzothieno-fused systems due to nitrogen vs. sulfur atom inclusion. This affects π-stacking interactions and solubility . Thieno-pyrimidine analogues (e.g., ) often demonstrate enhanced metabolic stability but reduced hydrogen-bonding capacity compared to pyrrolo-pyrimidines.

Substituent Effects: Position 5/6 Substitutions: Ethyl and methyl groups in the target compound likely enhance lipophilicity, whereas bulkier groups (e.g., oxazolyl in firsocostat ) improve target selectivity but reduce solubility. Functional Groups: Acetic acid moieties (target, ) increase water solubility, while acetamide derivatives () may enhance cell permeability.

Biological Activity Trends: Anti-inflammatory activity is prominent in benzothieno-pyrimidines with sulfonamide groups (e.g., COX-2 inhibition ). Thieno-pyrimidines with oxazolyl substituents (e.g., firsocostat ) are effective enzyme inhibitors, suggesting the target compound’s ethyl/methyl groups could be optimized for similar applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(5-Ethyl-6-methyl-2,4-dioxo-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of intermediates and functionalization. For example, analogous pyrrolo-pyrimidine derivatives are synthesized via condensation of ethyl 2-cyanoacetate with dimethoxyethane, followed by cyclization and chlorination steps . Key steps include:

  • Coupling reactions : Use of triethylamine in methanol to facilitate intermediate formation .
  • Purification : Acidification (HCl) to precipitate intermediates, followed by recrystallization from solvents like DMF or ethanol .
    • Characterization : Melting point analysis, 1^1H NMR, and mass spectrometry are standard for confirming structure and purity .

Q. How should researchers handle safety concerns during synthesis?

  • Hazard Mitigation : Similar pyrimidine derivatives exhibit acute toxicity (oral, dermal) and require:

  • PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors .
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Q. What analytical techniques are critical for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve substituent effects on the pyrrolo-pyrimidine core .
  • HPLC : Purity assessment using C18 columns with ammonium acetate buffers (pH 6.5) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates in the synthesis pathway?

  • Experimental Design :

  • Solvent Optimization : Replace methanol with DMF to enhance solubility of hydrophobic intermediates .
  • Catalysis : Screen Lewis acids (e.g., ZnCl2_2) to accelerate cyclization steps .
  • Computational Guidance : Use quantum chemical calculations (e.g., DFT) to identify energy barriers in key steps and adjust reaction conditions (temperature, stoichiometry) .

Q. How should contradictory biological activity data (e.g., varying IC50_{50} values) be resolved?

  • Data Analysis Framework :

  • Structural Variants : Compare substituent effects (e.g., ethyl vs. methyl groups) on target binding using molecular docking .
  • Assay Conditions : Control variables like pH, serum proteins, and incubation time to standardize in vitro tests .
  • Dose-Response Curves : Use nonlinear regression models to account for variability in potency measurements .

Q. What computational tools are effective for predicting the compound’s reactivity in novel reactions?

  • Methodology :

  • Reaction Path Search : Apply density functional theory (DFT) to map transition states and intermediates, as demonstrated in pyrrolo-pyrimidine chlorination studies .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for functionalization .

Q. How can the compound’s mechanism of action in biological systems be elucidated?

  • Experimental Approaches :

  • Enzyme Assays : Test inhibition of dihydrofolate reductase (DHFR) or kinases, common targets for pyrrolo-pyrimidines, using fluorometric assays .
  • Metabolic Profiling : Use 14^{14}C-labeled analogs to track cellular uptake and metabolite formation .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., EGFR kinase) to resolve binding modes .

Contradiction Resolution & Best Practices

Q. How to address discrepancies in reported melting points or spectral data?

  • Root Cause Analysis :

  • Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. DMF) to assess crystalline forms .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials) affecting physical properties .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Stability Studies :

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Serum Stability : Add fetal bovine serum (FBS) to incubation media and quantify parent compound over time .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.